

BAY-6035 R-Isomer: A Potent and Selective Inhibitor of SMYD3 Methyltransferase

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Compound of Interest		
Compound Name:	BAY-6035-R-isomer	
Cat. No.:	B605945	Get Quote

For researchers, scientists, and drug development professionals, BAY-6035 has emerged as a highly potent and selective chemical probe for studying the biological functions of SMYD3, a protein lysine methyltransferase implicated in various cancers. This guide provides a comprehensive comparison of the BAY-6035 R-isomer's selectivity against other methyltransferases, supported by experimental data and detailed protocols.

High Selectivity Profile of BAY-6035

BAY-6035 demonstrates remarkable selectivity for SMYD3 over a broad panel of other protein and DNA methyltransferases. Experimental data indicates that BAY-6035 has an IC50 of 88 nM in biochemical assays for the inhibition of MEKK2 peptide methylation by SMYD3 and a cellular IC50 of 70 nM for the inhibition of MAP3K2 methylation.[1][2] In contrast, its activity against other methyltransferases is significantly lower, with most tested enzymes showing less than 50% inhibition at a concentration of 10 μ M.[2]

Comparative Selectivity Data





Methyltransferase Target	% Inhibition at 10 μM BAY-6035
SMYD3	Potent Inhibition (IC50 = 88 nM)
ASH1L	<50%
DOT1L	<50%
EZH1	<50%
EZH2	<50%
G9a	<50%
GLP	<50%
MLL1	<50%
MLL2	<50%
MLL3	<50%
MLL4	<50%
NSD1	<50%
NSD2	<50%
NSD3	<50%
PRMT1	<50%
PRMT3	<50%
PRMT4	<50%
PRMT5	<50%
PRMT6	<50%
PRMT7	<50%
PRMT8	<50%
SETD1A	<50%
SETD1B	<50%



SETD2	<50%
SETD7	<50%
SETD8	<50%
SETMAR	<50%
SMYD2	<50%
SMYD4	<50%
SMYD5	<50%
SUV39H1	<50%
SUV39H2	<50%
SUV420H1	<50%
SUV420H2	<50%
DNMT1	<50%
DNMT3A	<50%
DNMT3B	<50%

Table 1: Selectivity of BAY-6035 against a panel of protein and DNA methyltransferases. Data is presented as percent inhibition at a 10 μ M concentration of BAY-6035, unless otherwise noted.[2]

Experimental Protocols

The selectivity and potency of BAY-6035 were determined using a variety of robust biochemical and cellular assays. Below are detailed protocols for the key experiments cited.

Scintillation Proximity Assay (SPA) for Biochemical Potency

This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a peptide substrate.



Materials:

- SMYD3 enzyme
- MEKK2-derived peptide substrate (biotinylated)
- [3H]-SAM (S-adenosyl-L-[methyl-3H]-methionine)
- Streptavidin-coated SPA beads
- Assay buffer (e.g., 50 mM HEPES, pH 8.0, 0.5 mM DTT, 1 mM EDTA, 50 mM NaCl)
- 384-well microplates
- Microplate scintillation counter

Procedure:

- Prepare a reaction mixture containing SMYD3 enzyme and the MEKK2 peptide substrate in the assay buffer.
- Add varying concentrations of BAY-6035 or DMSO (vehicle control) to the wells of the 384well plate.
- Initiate the methylation reaction by adding [3H]-SAM to each well.
- Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for the enzymatic reaction to proceed.
- Terminate the reaction by adding a stop solution (e.g., unlabeled SAM or a solution containing EDTA).
- Add streptavidin-coated SPA beads to each well. The biotinylated peptide substrate will bind to the beads.
- Incubate for 30 minutes to allow for bead settling and binding.



- Measure the scintillation signal using a microplate scintillation counter. The signal is generated when the [3H]-methyl group, transferred to the peptide, is in close proximity to the scintillant in the SPA beads.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Mechanistic Assay for Target Engagement

This Western blot-based assay measures the inhibition of MAP3K2 methylation by SMYD3 in a cellular context.

Materials:

- HeLa cells
- Plasmids encoding for SMYD3 and HA-tagged MAP3K2
- · Transfection reagent
- Cell culture medium and supplements
- BAY-6035
- · Lysis buffer
- Primary antibodies: anti-HA, anti-K260me3-MAP3K2
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- Western blot equipment

Procedure:

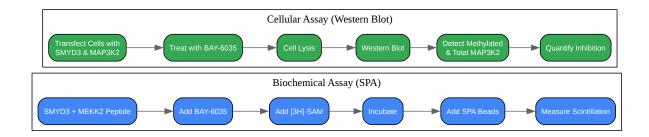
 Co-transfect HeLa cells with plasmids expressing SMYD3 and HA-tagged MAP3K2 using a suitable transfection reagent.



- After 24 hours, treat the transfected cells with varying concentrations of BAY-6035 or DMSO for a specified duration (e.g., 24-48 hours).
- Lyse the cells and quantify the protein concentration of the lysates.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with primary antibodies against HA (to detect total MAP3K2) and K260me3-MAP3K2 (to detect methylated MAP3K2).
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the methylated MAP3K2 signal to the total MAP3K2 signal.
- Determine the cellular IC50 value by plotting the normalized methylation signal against the inhibitor concentration.

Visualizing Experimental Workflow and Signaling Pathway

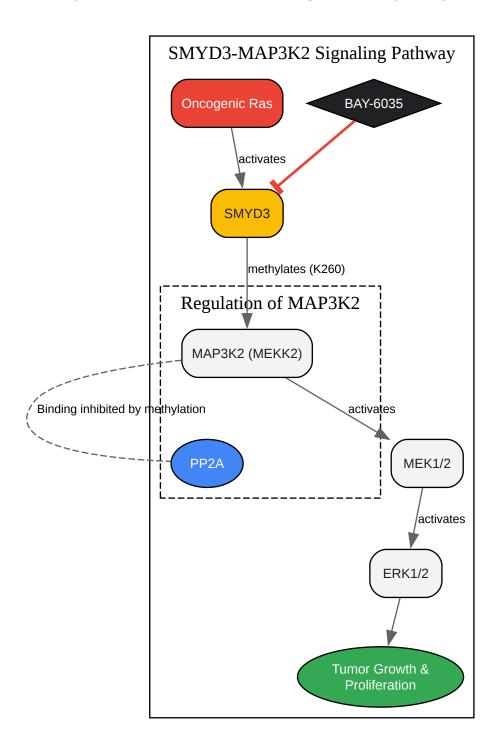
To further elucidate the experimental process and the biological context of BAY-6035's action, the following diagrams are provided.





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Experimental workflow for assessing BAY-6035 potency.



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SMYD3-MAP3K2 signaling pathway and the inhibitory action of BAY-6035.



Conclusion

BAY-6035 is a powerful research tool characterized by its high potency and exceptional selectivity for the SMYD3 methyltransferase. The provided data and protocols underscore its utility in specifically probing the functions of SMYD3 in both biochemical and cellular environments, thereby facilitating further investigation into its role in cancer biology and the development of novel therapeutic strategies.

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